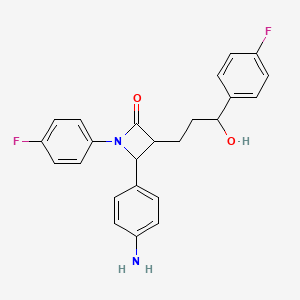

4-Dehydroxy-4-aminoEzetimibe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-Désoxy-4-aminoEzétimibe implique plusieurs étapes, à partir de l'EzétimibeCe processus implique généralement l'utilisation de réactifs tels que le peroxyde d'hydrogène et un catalyseur acide dans un solvant approprié comme l'acétonitrile .

Méthodes de production industrielle

Les méthodes de production industrielle du 4-Désoxy-4-aminoEzétimibe sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour répondre aux demandes commerciales. Le processus implique l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté tout en minimisant les sous-produits. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la cohérence.

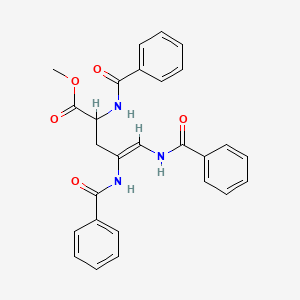

Analyse Des Réactions Chimiques

Types de réactions

Le 4-Désoxy-4-aminoEzétimibe subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent le reconvertir en ses formes précurseurs.

Substitution : Le groupe amino peut participer à des réactions de substitution, conduisant à la formation de divers dérivés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des catalyseurs comme le palladium sur carbone. Les conditions réactionnelles impliquent généralement des températures contrôlées et des niveaux de pH pour garantir les transformations souhaitées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés amino-substitués.

4. Applications de la recherche scientifique

Le 4-Désoxy-4-aminoEzétimibe a plusieurs applications de recherche scientifique :

Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les composants cellulaires.

Médecine : La recherche est en cours pour explorer ses effets sur le métabolisme du cholestérol et ses applications thérapeutiques potentielles.

Industrie : Il est utilisé dans le développement et le contrôle qualité des formulations pharmaceutiques contenant de l'Ezétimibe.

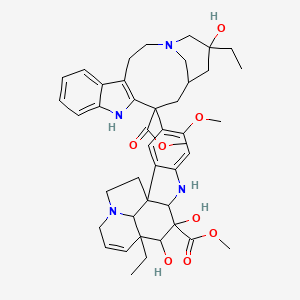

5. Mécanisme d'action

Le mécanisme d'action du 4-Désoxy-4-aminoEzétimibe est étroitement lié à celui de l'Ezétimibe. Il inhibe l'absorption du cholestérol dans l'intestin grêle en ciblant la protéine Niemann-Pick C1-Like 1 (NPC1L1) . Cette inhibition réduit l'apport du cholestérol intestinal au foie, ce qui abaisse les taux de cholestérol sanguin .

Applications De Recherche Scientifique

4-Dehydroxy-4-aminoEzetimibe has several scientific research applications:

Biology: The compound is studied for its potential biological activities and interactions with cellular components.

Medicine: Research is ongoing to explore its effects on cholesterol metabolism and its potential therapeutic applications.

Industry: It is utilized in the development and quality control of pharmaceutical formulations containing Ezetimibe.

Mécanisme D'action

The mechanism of action of 4-Dehydroxy-4-aminoEzetimibe is closely related to that of Ezetimibe. It inhibits the absorption of cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein . This inhibition reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels .

Comparaison Avec Des Composés Similaires

Composés similaires

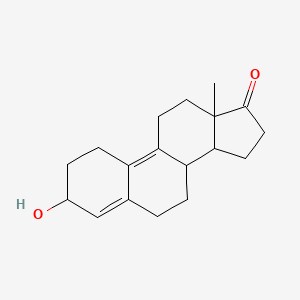

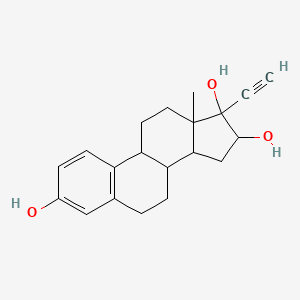

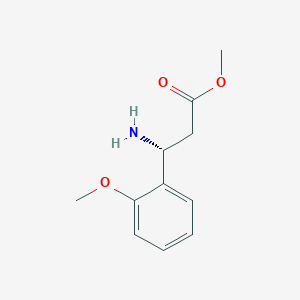

Ezétimibe : Le composé parent, utilisé comme inhibiteur de l'absorption du cholestérol.

4-Hydroxy Ezétimibe : Un dérivé hydroxylé ayant des propriétés similaires.

4-Amino Ezétimibe : Un dérivé amino-substitué ayant des applications thérapeutiques potentielles.

Unicité

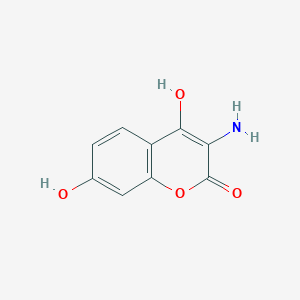

Le 4-Désoxy-4-aminoEzétimibe est unique en raison de l'absence de groupe hydroxyle en position 4 et de la présence d'un groupe amino. Cette différence structurelle confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour des applications spécifiques de recherche et industrielles.

Propriétés

Formule moléculaire |

C24H22F2N2O2 |

|---|---|

Poids moléculaire |

408.4 g/mol |

Nom IUPAC |

4-(4-aminophenyl)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one |

InChI |

InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2 |

Clé InChI |

NBKCYAYZFIZTRF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzhydryl 7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12288500.png)

![Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12288513.png)

![2-[(2-bromophenyl)methyl]guanidine](/img/structure/B12288539.png)

![19-Ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288548.png)

![2,2'-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran](/img/structure/B12288577.png)

![3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12288595.png)